molecular formula C17H21NO3S B229109 N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No. B229109
M. Wt: 319.4 g/mol
InChI Key: NEHHEQCYWQTQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, also known as sulcotrione, is a sulfonamide herbicide that is widely used in agriculture. It is a selective herbicide that inhibits the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of carotenoids and plastoquinone in plants. Sulcotrione has been shown to be effective against a wide range of broadleaf weeds and grasses, and is particularly useful in controlling weeds that have developed resistance to other herbicides.

Mechanism of Action

Sulcotrione inhibits the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of carotenoids and plastoquinone in plants. This leads to a buildup of toxic intermediates that ultimately result in the death of the plant.
Biochemical and Physiological Effects:
Sulcotrione has been shown to affect the biosynthesis of carotenoids and plastoquinone in plants, which are important components of the photosynthetic machinery. This leads to a reduction in photosynthetic efficiency and ultimately to the death of the plant. Sulcotrione has also been shown to affect the activity of certain enzymes in plants, which can lead to changes in the levels of certain metabolites.

Advantages and Limitations for Lab Experiments

Sulcotrione is a useful tool in plant physiology research, as it can be used to study the role of carotenoids and plastoquinone in photosynthesis. However, its use is limited by its toxicity and its potential to affect other metabolic pathways in plants.

Future Directions

There are several areas of research that could be pursued in relation to N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. These include:
1. Developing more efficient synthesis methods for N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide that are more environmentally friendly.
2. Studying the effects of N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide on non-target organisms, such as beneficial insects and soil microbes.
3. Developing new herbicides that target different steps in the biosynthesis of carotenoids and plastoquinone.
4. Studying the mechanisms of resistance to N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide in weeds, and developing strategies to overcome this resistance.
5. Studying the potential use of N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide as a tool in plant breeding, to select for plants with increased resistance to herbicides.

Synthesis Methods

Sulcotrione can be synthesized by reacting 4-ethylphenol with chloroacetyl chloride and then with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride. The resulting intermediate is then treated with ammonia to yield N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide.

Scientific Research Applications

Sulcotrione has been extensively studied for its herbicidal properties and its mode of action. It has been shown to be effective against a wide range of weeds, including those that have developed resistance to other herbicides. Sulcotrione has also been used as a tool in plant physiology research to study the role of carotenoids and plastoquinone in photosynthesis.

properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-5-14-6-8-15(9-7-14)18-22(19,20)17-11-10-16(21-4)12(2)13(17)3/h6-11,18H,5H2,1-4H3

InChI Key

NEHHEQCYWQTQAB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C

Origin of Product

United States

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